molecular formula C12H8ClNO3 B6368413 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid CAS No. 1261939-94-9

2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid

Cat. No.: B6368413
CAS No.: 1261939-94-9
M. Wt: 249.65 g/mol
InChI Key: TUCYTIVVMOUVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid: is an organic compound that features a benzoic acid core substituted with a chloro group and a hydroxypyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid typically involves multi-step organic reactions. One common approach starts with the chlorination of 5-(5-hydroxypyridin-3-yl)benzoic acid. The reaction is carried out using thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: 2-Chloro-5-(5-oxopyridin-3-yl)benzoic acid.

    Reduction: 2-Hydroxy-5-(5-hydroxypyridin-3-yl)benzoic acid.

    Substitution: 2-Methoxy-5-(5-hydroxypyridin-3-yl)benzoic acid.

Scientific Research Applications

2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypyridinyl moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
  • 2-Chloro-5-(4-hydroxypyridin-3-yl)benzoic acid
  • 2-Chloro-5-(5-hydroxypyridin-4-yl)benzoic acid

Uniqueness

2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid is unique due to the specific positioning of the hydroxypyridinyl moiety, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and hydroxypyridinyl groups provides a versatile platform for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(5-hydroxypyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-2-1-7(4-10(11)12(16)17)8-3-9(15)6-14-5-8/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCYTIVVMOUVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683127
Record name 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-94-9
Record name 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.